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5-Bromo-2-ethynyl-3-methylpyridine

Cat. No.: B13120700
M. Wt: 196.04 g/mol
InChI Key: ABISNOCDPVMLFT-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Synthesis

Halogenated pyridines, which are substituted pyridines containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are particularly important building blocks in organic synthesis. mdpi.comacs.org The presence of a halogen atom provides a reactive handle on the pyridine ring, enabling a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. mdpi.com

The position and type of halogen substituent influence the reactivity of the pyridine ring. For instance, the electron-withdrawing nature of halogens can affect the electron density of the aromatic system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. nih.gov This tunability makes halogenated pyridines versatile precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with specific desired properties. nih.govmdpi.comgoogle.com

Role of Ethynyl (B1212043) Moieties in Organic Transformations

The ethynyl group, with the chemical formula -C≡CH, is a functional group derived from acetylene (B1199291). wikipedia.org Its defining feature is the carbon-carbon triple bond, which is a region of high electron density, making it highly reactive. ontosight.ai This reactivity allows the ethynyl group to participate in a wide range of organic transformations.

Key reactions involving the ethynyl moiety include:

Addition Reactions: The triple bond can undergo addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides. rsc.org

Coupling Reactions: Terminal alkynes (those with a hydrogen atom attached to the triple bond) can participate in coupling reactions, like the Sonogashira coupling, to form larger, more complex molecules.

Deprotonation: The hydrogen atom of a terminal alkyne is weakly acidic and can be removed by a strong base to form a metal acetylide, which is a potent nucleophile.

The ethynyl group's linear geometry and electronic properties can also impart specific characteristics to a molecule, influencing its shape, rigidity, and electronic behavior. rsc.org

Overview of 5-Bromo-2-ethynyl-3-methylpyridine within Pyridine Chemistry Research

This compound is a trifunctional molecule that incorporates a pyridine ring, a bromine atom, and an ethynyl group. This unique combination of functional groups makes it a valuable and versatile intermediate in organic synthesis. The bromine atom at the 5-position and the ethynyl group at the 2-position provide two distinct reactive sites for sequential and selective chemical modifications. The methyl group at the 3-position can also influence the molecule's reactivity and physical properties.

The strategic placement of these functional groups allows for the controlled and stepwise construction of more complex pyridine-based structures. For instance, the bromine atom can be utilized in a cross-coupling reaction to introduce a new substituent, followed by a transformation of the ethynyl group to build another part of the target molecule. This modular approach is highly desirable in the synthesis of novel compounds for various applications, including medicinal chemistry and materials science.

Table 1: Key Functional Groups and Their Significance

Functional Group Chemical Formula Key Role in the Molecule
Pyridine C₅H₅N Aromatic heterocyclic scaffold
Bromo -Br Reactive handle for cross-coupling reactions
Ethynyl -C≡CH Reactive site for addition and coupling reactions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN B13120700 5-Bromo-2-ethynyl-3-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-ethynyl-3-methylpyridine

InChI

InChI=1S/C8H6BrN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3

InChI Key

ABISNOCDPVMLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#C)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Reactivity of the Bromo-Pyridine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to a range of chemical transformations, making it a valuable handle for the synthesis of more complex molecules. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the presence of the ethynyl (B1212043) and methyl substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-pyridine core of 5-Bromo-2-ethynyl-3-methylpyridine is an excellent substrate for these transformations. mdpi.com These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgillinois.edu In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.commasterorganicchemistry.com The choice of base, solvent, and reaction conditions can be crucial for achieving high yields and selectivity. mdpi.comnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Research has shown that various substituted arylboronic acids can be successfully coupled with bromo-pyridines, demonstrating the versatility of this method for creating a library of substituted pyridine derivatives. mdpi.comnih.gov The electronic and steric properties of the boronic acid can influence the reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines

EntryBromo-pyridine SubstrateBoronic AcidCatalystBaseSolventProductYield (%)
15-Bromo-2-methylpyridin-3-amine (B1289001)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water5-Phenyl-2-methylpyridin-3-amineModerate to Good
2N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamideModerate to Good
33,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMixture of atropisomeric triarylpyridines-

This table presents data from studies on similar bromo-pyridine systems to illustrate the scope of the Suzuki-Miyaura coupling. mdpi.combeilstein-journals.org

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl substituents at the 5-position of the this compound core. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

The general transformation in a Heck coupling involving this compound can be depicted as:

Scheme 2: General Heck coupling reaction of this compound.

Table 2: General Conditions for Heck Coupling Reactions

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-120
PdCl₂(PPh₃)₂-K₂CO₃NMP100-140
Pd/C-NaOAcDMA120-160

This table provides a summary of typical conditions used for Heck reactions with aryl bromides. organic-chemistry.orgbeilstein-journals.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction offers a versatile method for creating new carbon-carbon bonds and can be applied to this compound to introduce a wide variety of organic groups. psu.edu A key advantage of the Stille reaction is the stability and tolerance of organostannanes to many functional groups. psu.edu

The general Stille coupling reaction for this compound can be represented as:

Scheme 3: General Stille coupling reaction of this compound.

The reaction typically proceeds under mild conditions and is compatible with a broad range of functional groups on both the organostannane and the organic halide. psu.edu Stepwise functionalization of dibrominated bipyridines using Stille couplings has been demonstrated, highlighting the precise control achievable with this method. nih.govresearchgate.net

Table 3: Examples of Stille Coupling Reactions with Brominated Heterocycles

EntryHalide SubstrateOrganostannaneCatalystAdditiveSolventProduct
15,5'-Dibromo-2,2'-bipyridine(Tributylstannyl)thiophenePd(PPh₃)₄-Toluene5-Bromo-5'-(2-thienyl)-2,2'-bipyridine
22,5-Dibromopyridine2-TrimethylstannylpyridinePd(PPh₃)₄-Toluene5-Bromo-2,2'-bipyridine

This table showcases the application of Stille coupling in the functionalization of related brominated heterocyclic compounds. nih.govresearchgate.net

The Sonogashira coupling is a palladium-catalyzed reaction that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is highly relevant to this compound as it allows for the introduction of a second ethynyl group or a substituted alkyne at the 5-position. The reaction is typically co-catalyzed by a copper(I) salt and requires a base. libretexts.orgorganic-chemistry.org

The Sonogashira coupling of this compound with a terminal alkyne would proceed as follows:

Scheme 4: General Sonogashira coupling reaction of this compound.

This reaction is known for its mild reaction conditions and high efficiency. wikipedia.orgnih.gov It has been successfully applied to a variety of bromo-pyridines, including those with amine substituents. scirp.org A known compound, 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine, is itself a product of a Sonogashira coupling, highlighting the utility of this reaction in synthesizing such structures. nih.gov

Table 4: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003

This table presents optimized reaction conditions from a study on the Sonogashira coupling of related 2-amino-3-bromopyridines with terminal alkynes. scirp.org

While palladium-catalyzed reactions are predominant, the bromine atom on the pyridine ring can also undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the bromo and ethynyl substituents, facilitates such reactions. researchgate.netnih.gov

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to yield the substituted product.

Scheme 5: General nucleophilic aromatic substitution reaction of this compound.

The feasibility and rate of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. While specific examples for this compound are not detailed in the provided search results, related bromo-pyridines and other electron-poor heteroaromatics are known to undergo such transformations. researchgate.netnih.gov

Organometallic Reagent Interactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for a range of organometallic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

One of the most powerful and widely used transformations is the Suzuki-Miyaura cross-coupling . In this reaction, the bromo-substituted pyridine can be coupled with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, effectively replacing the bromine atom with an aryl, heteroaryl, or alkyl group. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 5-R-2-ethynyl-3-methylpyridine

The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for optimizing the reaction yield and scope.

Similarly, Stille coupling offers another avenue for carbon-carbon bond formation, utilizing organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.

The Buchwald-Hartwig amination is another key organometallic reaction applicable to this substrate. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-arylated or N-alkylated pyridinamines from this compound.

The ethynyl group itself can also be transformed into an organometallic species. Treatment with a strong base like n-butyllithium or a Grignard reagent can deprotonate the terminal alkyne, forming a lithium or magnesium acetylide, respectively. These nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain at the 2-position.

Transformations of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, capable of undergoing a wide range of transformations.

Catalytic Hydrogenation of the Triple Bond

The ethynyl group can be fully or partially reduced through catalytic hydrogenation. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction: Using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere typically leads to the complete reduction of the triple bond to an ethyl group, yielding 5-Bromo-2-ethyl-3-methylpyridine. researchgate.net

Partial Reduction: To achieve partial reduction to the corresponding alkene (5-Bromo-2-vinyl-3-methylpyridine), a poisoned catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, affording the cis-alkene stereoselectively.

CatalystProduct
Pd/C, H₂5-Bromo-2-ethyl-3-methylpyridine
Lindlar's Catalyst, H₂(Z)-5-Bromo-2-vinyl-3-methylpyridine
Na, NH₃ (liquid)(E)-5-Bromo-2-vinyl-3-methylpyridine

Table 1: Outcomes of Catalytic Hydrogenation of this compound

Nucleophilic Addition to the Triple Bond

The ethynyl group of 2-ethynylpyridines is susceptible to nucleophilic attack, a reactivity that is enhanced by the electron-withdrawing nature of the pyridine ring. acs.org The protonation of the pyridine nitrogen can further increase the electrophilicity of the triple bond. nih.gov

A variety of nucleophiles can add across the triple bond. For instance, hydrohalogenation with acids like HCl or HBr can occur via a nucleophilic addition mechanism. nih.gov The initial protonation of the pyridine nitrogen forms a pyridinium (B92312) salt, which facilitates the attack of the halide anion on the triple bond. nih.gov This typically leads to the formation of a halo-substituted vinylpyridine. nih.gov

Other nucleophiles, such as thiols or amines, can also add to the ethynyl group, often catalyzed by a base or a transition metal. These reactions provide access to a diverse range of functionalized vinylpyridines.

Electrophilic Addition to the Triple Bond

While nucleophilic addition is common for ethynylpyridines, electrophilic addition to the triple bond can also be achieved. wikipedia.org In contrast to alkenes, the vinyl cation intermediate formed during the electrophilic attack on an alkyne is less stable. nih.gov

Typical electrophilic addition reactions include the addition of halogens (e.g., Br₂, Cl₂) to form dihaloalkenes. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition products.

Desilylation Reactions of Silylethynyl Precursors

In many synthetic routes, the terminal alkyne is protected to prevent unwanted side reactions. A common protecting group is the trimethylsilyl (B98337) (TMS) group. This compound is often synthesized from its TMS-protected precursor, 5-Bromo-3-methyl-2-((trimethylsilyl)ethynyl)pyridine.

The removal of the TMS group, a process known as desilylation, is typically achieved under mild basic conditions. youtube.com Reagents such as potassium carbonate in methanol (B129727), or fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), can efficiently cleave the silicon-carbon bond to reveal the terminal alkyne. youtube.com

ReagentConditions
K₂CO₃Methanol, Room Temperature
TBAFTHF, Room Temperature
AgNO₃Catalytic, Aqueous Acetone

Table 2: Common Reagents for the Desilylation of Trimethylsilylethynyl Pyridines

This deprotection step is often the final step in a synthetic sequence to generate the reactive terminal alkyne for subsequent transformations.

Hydration of Ethynyl Moieties

The hydration of the ethynyl group provides a direct route to the corresponding acetyl derivative. This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. libretexts.org The reaction follows Markovnikov's rule, where the initial addition of water to the triple bond forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, in this case, 1-(5-Bromo-3-methylpyridin-2-yl)ethan-1-one. libretexts.org

Reaction Scheme:

this compound --(H₂SO₄, HgSO₄, H₂O)--> 1-(5-Bromo-3-methylpyridin-2-yl)ethan-1-one

This reaction is a valuable tool for converting the alkyne functionality into a versatile ketone group, which can then undergo a host of further chemical modifications.

Reactions Involving the Methyl Substituent

The methyl group at the 3-position of the pyridine ring is a key site for functionalization, allowing for the introduction of new chemical moieties and the extension of the molecular framework.

While specific literature on the functionalization of the methyl group in this compound is not abundant, the reactivity can be inferred from studies on related 3-methylpyridine (B133936) (3-picoline) derivatives. The reactions at the methyl group typically involve free radical mechanisms or oxidation.

Oxidation: The methyl group of 3-methylpyridine can be oxidized to a carboxylic acid group (nicotinic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. However, the presence of the electron-withdrawing bromo and ethynyl groups in this compound would likely make the pyridine ring more resistant to oxidation. Conversely, the ethynyl group itself is susceptible to oxidation, which could lead to a complex mixture of products. A potential side reaction with hydrogen peroxide is the formation of the corresponding N-oxide. researchgate.net

Halogenation: The methyl group of 3-methylpyridine can undergo halogenation, typically under free-radical conditions. For instance, vapor-phase chlorination of 3-methylpyridine at high temperatures (250–400 °C) can lead to the formation of partially chlorinated derivatives, with chlorine atoms substituting hydrogens on both the pyridine ring and the methyl group. google.com This suggests that similar reactions could be applied to this compound to introduce halogens onto the methyl group, likely forming mono-, di-, or tri-halomethyl derivatives depending on the reaction conditions.

C-H Activation: Modern synthetic methods involving transition-metal catalyzed C-H activation could offer a more selective route to functionalize the methyl group. acs.orgrsc.org These methods often employ directing groups to achieve high regioselectivity. In the case of this compound, the pyridine nitrogen itself can act as a directing group to facilitate C-H activation at the adjacent methyl group.

Reaction TypeReagents and ConditionsExpected Product(s)Notes
OxidationKMnO₄ or K₂Cr₂O₇ / H₂SO₄5-Bromo-2-ethynylnicotinic acidPotential for side reactions on the ethynyl group.
ChlorinationCl₂, 250-400 °C (vapor phase)5-Bromo-3-(chloromethyl)-2-ethynylpyridine and polychlorinated derivativesConditions are harsh and may lack selectivity.
C-H MethylationLate-stage functionalization catalysts5-Bromo-3-ethyl-2-ethynylpyridineMethods exist for C(sp³)–H methylation of complex molecules. princeton.edu

Chemoselectivity and Regioselectivity in Complex Pyridine Systems

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity crucial considerations in its chemical transformations. The electronic nature and steric hindrance of the substituents play a significant role in determining the outcome of a reaction.

The pyridine ring is generally electron-deficient, a characteristic that is further enhanced by the electron-withdrawing bromo and ethynyl substituents. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution. Conversely, it enhances the susceptibility of the ring to nucleophilic aromatic substitution.

Influence of Substituents on Regioselectivity:

Bromo Group (C5): The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, but in the electron-deficient pyridine ring, it primarily acts as a leaving group in nucleophilic aromatic substitution and as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck).

Ethynyl Group (C2): The ethynyl group is a versatile functional group that can undergo a variety of transformations, including addition reactions, cycloadditions, and coupling reactions (e.g., Sonogashira). Its presence at the 2-position influences the reactivity of the adjacent nitrogen atom and the C3-methyl group.

Methyl Group (C3): The methyl group is a weak activating group and is ortho-, para-directing in electrophilic substitutions. However, in this highly substituted pyridine, its main electronic influence is likely overshadowed by the other substituents. Its steric bulk can influence the accessibility of the adjacent positions (C2 and C4) to incoming reagents.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are the most activated. In this compound, the C2 position is occupied by the ethynyl group. The C6 position would be a likely site for nucleophilic attack, though this is not always the case, and reactions can be complex. The steric hindrance from the C3-methyl group may disfavor attack at the C4 position.

Spectroscopic and Computational Characterization

Spectroscopic Analysis of 5-Bromo-2-ethynyl-3-methylpyridine and its Derivatives

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the acetylenic proton. The chemical shifts (δ) of the two aromatic protons would be influenced by the positions of the bromo, ethynyl (B1212043), and methyl substituents. Based on data from related compounds like N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the pyridine protons are expected in the δ 7.0-8.5 ppm range. mdpi.com The methyl group (–CH₃) would likely appear as a singlet around δ 2.5 ppm. mdpi.com The acetylenic proton (–C≡CH) typically resonates in the δ 3.0-3.5 ppm region.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons of the ethynyl group would have characteristic shifts between 65 and 90 ppm. The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine atom (C-Br) being significantly influenced. Data for related compounds such as 5-Ethyl-2-methyl pyridine shows pyridine carbon signals in the range of δ 123-156 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.comCDCl₃7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃)16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1
5-(4-Chlorophenyl)-2-methylpyridin-3-amine mdpi.comCDCl₃8.2 (s, 1H, pyridine), 7.71–7.41 (m, 4H, Ar), 7.11 (s, 1H, pyridine), 2.5 (s, 3H, methyl)15.7, 120.4, 128.3, 129.8, 132, 134.3, 135.3, 144.2, 145.6
2-Bromopyridine rsc.orgCDCl₃8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)150.3, 142.4, 138.6, 128.4, 122.8

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands.

The key expected vibrational frequencies are:

C≡C Stretch: A sharp, weak to medium band around 2100-2140 cm⁻¹ is characteristic of a terminal alkyne. Studies on 2-ethynylpyridine (B158538) show this stretching vibration near 2120 cm⁻¹. nih.gov

≡C-H Stretch: A strong, sharp band typically appears around 3300 cm⁻¹ for the acetylenic C-H bond. nih.gov

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=C and C=N Stretch (Pyridine Ring): These vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. For instance, in 5-bromo-2-nitropyridine, the C-Br stretch is assigned to a band at 527 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for Related Compounds

CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Reference
2-Ethynylpyridine~2120~3300N/A nih.gov
5-Bromo-2-nitropyridineN/AN/A527

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound (C₈H₆BrN), the molecular ion peak ([M]⁺) in the mass spectrum would be crucial. A key feature would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would show two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Common fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or the ethynyl group. This would lead to fragment ions that can help to confirm the structure of the molecule.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the surveyed literature, studies on closely related molecules provide insight into the expected solid-state structure. For example, the crystal structure of 2-Bromo-5-methylpyridine has been reported, revealing a planar molecule. researchgate.net Similarly, the structure of 5-Bromo-2-(hydroxymethyl)pyridine has also been determined by single-crystal X-ray study. These analyses help in understanding how substituted pyridines pack in the solid state, often influenced by weak intermolecular interactions. researchgate.net For this compound, one would expect the pyridine ring to be planar, with the substituents lying in or close to the plane of the ring.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental studies, allowing for the prediction of molecular properties and the rationalization of experimental observations.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), NMR chemical shifts, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could provide valuable insights. researchgate.net

Geometry Optimization: Would yield predicted bond lengths and angles, confirming the planarity of the pyridine ring.

Frequency Calculations: Would produce a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman data to aid in the assignment of spectral bands. researchgate.net

NMR Calculations: Can predict ¹H and ¹³C chemical shifts, which are often in good agreement with experimental values.

Electronic Properties: Analysis of the HOMO and LUMO provides information about the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Numerous studies on substituted pyridines have successfully employed DFT to understand their structure and reactivity, demonstrating the reliability of this approach for the theoretical characterization of such molecules. researchgate.netnih.govmdpi.com

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO signifies the ability to accept electrons, reflecting electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. youtube.comwikipedia.org A smaller gap suggests higher reactivity. For pyridine derivatives, the distribution and energies of these orbitals are influenced by the nature and position of substituents on the pyridine ring.

Reactivity Indices Determination

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical potential (μ), which is the negative of electronegativity. researchgate.net These indices are fundamental in predicting how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In pyridine derivatives, the nitrogen atom typically exhibits a region of negative potential due to its lone pair of electrons, making it a likely site for interaction with electrophiles. researchgate.netmdpi.com

Electrophilicity Index and Chemical Hardness Investigations

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The global electrophilicity index (ω), introduced by Parr, is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net It is calculated from the chemical potential and hardness. These parameters are crucial for predicting the global electrophilic nature of a molecule. researchgate.net

Elucidation of Reaction Pathways and Mechanisms

Computational chemistry can be employed to model reaction pathways and elucidate mechanisms. For pyridine derivatives, common reactions include electrophilic and nucleophilic substitutions, as well as cross-coupling reactions. For instance, studies on 5-bromo-2-methylpyridin-3-amine (B1289001) have detailed its use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a variety of novel pyridine derivatives. mdpi.com Theoretical calculations can help to identify transition states and intermediates, providing a deeper understanding of the reaction energetics and kinetics.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. DFT calculations have been shown to provide reliable predictions of the vibrational frequencies and chemical shifts for a range of organic molecules, including pyridine derivatives. researchgate.net

Conclusion and Future Directions

Summary of Current Research Landscape

The current understanding of compounds analogous to 5-Bromo-2-ethynyl-3-methylpyridine primarily revolves around their utility as versatile intermediates in organic synthesis, particularly for applications in medicinal and agrochemical research. The research landscape is dominated by studies on various substituted bromo-methyl-pyridines, which serve as foundational building blocks for more complex molecular architectures.

Detailed research findings on closely related compounds indicate their significant role as precursors. For instance, derivatives like 5-bromo-2-methyl-3-(trifluoromethyl)pyridine have been synthesized and utilized in the preparation of drugs for treating pain and respiratory diseases. ekb.eggoogle.com The synthesis of such compounds often involves multi-step reaction sequences, starting from readily available materials. google.com Similarly, 2-Amino-5-bromo-3-methylpyridine is a key intermediate, employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel pyridine (B92270) derivatives with potential biological activities, including anti-thrombolytic and biofilm inhibitory properties. mdpi.com

The synthesis of these precursor molecules, such as 5-bromo-2-methylpyridine , is well-established, with various methods reported, including the diazotization of aminopyridines. google.com These synthetic routes provide a basis for the potential synthesis of this compound.

The table below summarizes key properties of related, more extensively studied compounds, which can serve as a reference point for predicting the characteristics of this compound.

Property2-Amino-5-bromo-3-methylpyridine5-bromo-2-methylpyridine
CAS Number 3430-21-53430-13-5
Molecular Formula C₆H₇BrN₂C₆H₆BrN
Molecular Weight 187.04 g/mol 172.02 g/mol
Appearance Crystalline solidNot specified
Melting Point 88-95 °CNot specified

This data is compiled from publicly available chemical databases and research articles.

Emerging Trends in Pyridine and Alkyne Chemistry

The fields of pyridine and alkyne chemistry are continually evolving, driven by the demand for novel molecules with specific functions in medicine, materials science, and catalysis.

Pyridine and its derivatives remain a cornerstone of medicinal chemistry. researchgate.net The pyridine scaffold is a privileged structure, appearing in a significant number of FDA-approved drugs, where it often enhances solubility and provides crucial binding interactions with biological targets. nih.govrsc.org A major trend is the development of innovative methods for the functionalization of the pyridine ring, particularly at positions that are traditionally difficult to access. innovations-report.com Recent breakthroughs in meta-C-H functionalization, for example, allow for the direct introduction of a wide range of substituents, opening up new chemical space for drug discovery. innovations-report.comacs.org This enables the late-stage modification of complex molecules, which is a highly valuable strategy in the development of new pharmaceuticals. acs.org

Alkynes are recognized for their versatile reactivity and are fundamental building blocks in modern organic synthesis. acs.org An emerging trend is their increasing use in multicomponent reactions and cycloadditions to rapidly construct complex molecular frameworks. The development of novel catalytic systems for alkyne transformations continues to be a major focus, enabling more efficient and selective reactions. The combination of a pyridine ring and an alkyne functionality, as seen in this compound, creates a molecule with two highly reactive and synthetically useful handles.

Potential Avenues for Future Academic Research on this compound

The unique trifunctional nature of this compound—possessing a pyridine core, a bromine atom, and an ethynyl (B1212043) group—suggests several promising directions for future academic research.

Synthetic Utility and Methodology Development:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Heck reactions. Research could focus on exploring the scope and limitations of these reactions with this specific substrate to create libraries of novel 5-aryl, 5-heteroaryl, or 5-amino substituted 2-ethynyl-3-methylpyridines.

Sonogashira and Related Couplings: The terminal alkyne at the 2-position is amenable to Sonogashira coupling, allowing for the introduction of a wide array of substituents. This opens the door to the synthesis of conjugated systems and complex molecular architectures.

Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to link the pyridine scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags.

Intramolecular Cyclizations: The dual reactivity of the bromo and ethynyl groups could be exploited in tandem reactions. For example, a sequence of a cross-coupling reaction followed by an intramolecular cyclization could lead to the synthesis of novel fused heterocyclic systems.

Medicinal Chemistry Applications:

Scaffold for Bioactive Compounds: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov this compound could serve as a valuable starting material for the synthesis of new therapeutic agents. The methyl group at the 3-position could also influence the biological activity and metabolic stability of the resulting compounds.

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring. The structural features of this compound make it an attractive scaffold for the design of new inhibitors targeting specific kinases implicated in diseases like cancer.

Probes for Chemical Biology: The alkyne handle allows for the straightforward attachment of reporter tags, making derivatives of this compound suitable for use as chemical probes to study biological processes.

Materials Science:

Organic Electronics: Pyridine-containing conjugated molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize both the bromo and ethynyl positions of this compound makes it a promising building block for novel organic electronic materials.

Ligands for Catalysis: Substituted pyridines are widely used as ligands in coordination chemistry and catalysis. The specific substitution pattern of this compound could lead to the development of new ligands with unique electronic and steric properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.